molecular formula C12H14ClN B1591353 2-(2-Naphthyl)ethylamine hydrochloride CAS No. 2017-67-6

2-(2-Naphthyl)ethylamine hydrochloride

Cat. No.: B1591353
CAS No.: 2017-67-6
M. Wt: 207.7 g/mol
InChI Key: VJPPXKBLHHCXLG-UHFFFAOYSA-N
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Description

Significance within Chemical and Pharmaceutical Sciences Research

The significance of 2-(2-Naphthyl)ethylamine hydrochloride in the chemical and pharmaceutical sciences is primarily rooted in its role as a precursor or intermediate in the synthesis of more complex molecules. The naphthalene (B1677914) group is a key pharmacophore in many biologically active compounds, and introducing this moiety via this compound can influence the pharmacological properties of potential drug candidates. chemimpex.com Its utility in the development of novel therapeutic agents, particularly for neurological disorders, is an area of active investigation. chemimpex.com

Researchers have utilized derivatives of naphthylamine to explore antimicrobial and antifungal activities. For instance, studies on thiazolidinone derivatives incorporating a nitronaphthylamine substituent have demonstrated antibacterial properties against various bacterial strains. nih.gov Furthermore, the structural backbone of naphthyl ethylamine (B1201723) has been incorporated into novel compounds exhibiting antiproliferative activities against human cancer cell lines. nih.gov

Structural Classification and Research Context among Substituted Ethylamine Derivatives

This compound belongs to the broad class of substituted ethylamine derivatives. This class of compounds is characterized by an ethylamine backbone with various substituents, which can significantly alter their chemical and biological properties. The 2-phenethylamine scaffold, a related structure, is present in a wide array of naturally occurring and synthetic compounds with significant biological activities, targeting receptors such as adenosine, adrenergic, and dopamine (B1211576) receptors. nih.gov

The presence of the bulky, lipophilic naphthalene ring in this compound distinguishes it from simpler phenethylamine (B48288) derivatives and provides a rigid scaffold that can be exploited in drug design to enhance binding affinity and selectivity for specific biological targets. The chirality of related compounds like (R)-1-(2-Naphthyl)ethylamine highlights the importance of stereochemistry in the biological activity of these derivatives, making them crucial in asymmetric synthesis. chemimpex.com

Overview of Established and Emerging Research Applications

The established applications of this compound are predominantly in organic synthesis and medicinal chemistry. It serves as a fundamental building block for creating more elaborate molecules for the agrochemical and fine chemical industries. chemimpex.com In medicinal chemistry, it is a key intermediate in the synthesis of compounds targeting neurological disorders. chemimpex.com

Emerging research is exploring the potential of naphthyl ethylamine derivatives in new therapeutic areas. For example, some derivatives have shown anti-inflammatory activities. researchgate.net The synthesis of novel indole (B1671886) ethylamine derivatives has also been a focus, with some compounds showing potential as lipid metabolism regulators. The versatility of the naphthyl ethylamine scaffold continues to make it a valuable tool for discovering new biologically active molecules.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 2017-67-6 amerigoscientific.com
Molecular Formula C12H13N · HCl amerigoscientific.com
Molecular Weight 207.70 g/mol amerigoscientific.com
Appearance Solid
Melting Point 226 °C (1st melting event), 241 °C (2nd melting event), 274 °C (3rd melting event)
Purity 97% amerigoscientific.com

Synonyms for this compound

Synonym
2-(2-Naphthyl)ethanamine hydrochloride
2-Naphthaleneethanamine hydrochloride
2-(naphthalen-2-yl)ethanamine hydrochloride
2-Naphthalen-2-yl-ethylamine hydrochloride

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPXKBLHHCXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584757
Record name 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID80584757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2017-67-6
Record name 2-(Naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-2-yl)ethan-1-amine hydrochloride
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Advanced Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes for 2-(2-Naphthyl)ethylamine Hydrochloride

The synthesis of this compound is often achieved through a multi-step process starting from readily available naphthalene (B1677914) derivatives. A key strategic intermediate in many of these routes is 2-Naphthylethanone oxime, which serves as a versatile precursor to the target ethylamine (B1201723).

The initial step in this synthetic sequence involves the conversion of 2-Naphthylethanone (also known as 2-acetylnaphthalene) into its corresponding oxime. This transformation is a classical reaction in organic chemistry, where a ketone reacts with hydroxylamine (B1172632) to form a C=N bond, yielding the oxime. researchgate.netekb.egekb.egnih.gov

The formation of 2-Naphthylethanone oxime is typically accomplished by reacting 2-Naphthylethanone with hydroxylamine hydrochloride. nih.govgoogle.com The reaction is generally performed in the presence of a base, such as sodium acetate (B1210297), which serves to neutralize the hydrochloric acid liberated from the hydroxylamine salt, maintaining a suitable pH for the reaction to proceed efficiently. google.com While often not requiring an external catalyst beyond the pH adjustment, the reaction is fundamentally an acid-catalyzed nucleophilic addition-elimination. The acidic conditions, facilitated by the hydrochloride salt, protonate the carbonyl oxygen of the ketone, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. mdpi.com

A specific patented method details the reaction of 2-Naphthylethanone with hydroxylamine hydrochloride and sodium acetate at a molar ratio of approximately 1:1.1:1.1. google.com The reaction is heated to 50°C for a short duration of 20 minutes, which is sufficient to achieve a near-quantitative yield of the desired 2-Naphthylethanone oxime intermediate. google.com

Table 1: Reaction Conditions for the Synthesis of 2-Naphthylethanone Oxime
Reactant 1Reactant 2BaseSolventTemperatureTimeYieldSource
2-NaphthylethanoneHydroxylamine HydrochlorideSodium AcetateEthanol (B145695)/Water50°C20 min99% google.com

The choice of solvent is critical for ensuring that all reactants remain in the solution phase, thereby maximizing reaction rates and yield. For the synthesis of 2-Naphthylethanone oxime, a mixed solvent system is often employed. google.com A combination of ethanol and water is particularly effective; ethanol is used to dissolve the organic starting material, 2-Naphthylethanone, while water is used to dissolve the inorganic reagents, hydroxylamine hydrochloride and sodium acetate. google.com A reported ratio for this solvent system is a 3:1 mixture of ethanol to water. google.com This biphasic-like system, rendered homogeneous by the co-solvent, facilitates the interaction between the organic and inorganic reactants, leading to an efficient and high-yielding conversion. google.com

Once the 2-Naphthylethanone oxime intermediate is synthesized and purified, the subsequent step is its conversion to the target primary amine, 2-(2-Naphthyl)ethylamine. This is primarily achieved through reduction of the oxime functional group.

Reduction Strategies

The reduction of oximes to primary amines is a fundamental transformation in organic synthesis, and several reliable methods are applicable to 2-Naphthylethanone oxime.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method for reducing oximes. mdpi.comencyclopedia.pub The process involves treating the oxime with hydrogen gas (H₂) in the presence of a metal catalyst. encyclopedia.pub Common catalysts for this transformation include Platinum- or Palladium-based catalysts (e.g., PtO₂, Pd/C) and Raney Nickel. mdpi.comencyclopedia.pub The reaction is often carried out in a solvent such as ethanol or acetic acid. The conditions, such as hydrogen pressure and the presence of acids or bases, can be optimized to ensure high selectivity for the primary amine and minimize the formation of secondary amine byproducts. mdpi.comencyclopedia.pub For aryl ketoximes, hydrogenation over Pt- or Pd-based catalysts is an efficient route to the corresponding amines. mdpi.comencyclopedia.pub

Metal Hydride Reduction: Powerful reducing agents like Lithium aluminium hydride (LiAlH₄) are highly effective for the reduction of oximes to primary amines. quora.comadichemistry.comlibretexts.org The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com LiAlH₄ serves as a source of nucleophilic hydride ions (H⁻) that attack the carbon of the C=N bond. quora.comadichemistry.com Subsequent workup with water hydrolyzes the intermediate species to yield the final primary amine. libretexts.org LiAlH₄ is a potent reagent capable of reducing a wide array of functional groups, and its use ensures a complete reduction of the oxime. numberanalytics.commasterorganicchemistry.com

Table 2: General Strategies for the Reduction of Aryl Ketoximes
MethodReagent(s)Typical CatalystSolventProductSource(s)
Catalytic HydrogenationH₂Pd/C, PtO₂, Raney NiEthanol, Acetic AcidPrimary Amine mdpi.comencyclopedia.pub
Metal Hydride ReductionLiAlH₄N/ATHF, Diethyl EtherPrimary Amine quora.comadichemistry.com

Deacetylation Strategies

In some synthetic routes, particularly those involving protection-deprotection steps or rearrangements like the Beckmann rearrangement, an acetyl group may be present on the nitrogen atom. google.com For instance, a Beckmann rearrangement of 2-Naphthylethanone oxime would yield N-(2-naphthyl)acetamide, though this is an isomer of the desired intermediate. google.com If a synthetic strategy produced N-[2-(2-naphthyl)ethyl]acetamide, a deacetylation step would be required to liberate the free amine. This is typically achieved through acid- or base-catalyzed hydrolysis. A reported method for the deacetylation of a related compound, N-acetyl-2-naphthylamine, involves refluxing in a mixture of concentrated hydrochloric acid and ethanol, followed by neutralization with a base like NaOH. google.com

Following the reduction of the oxime, the product is the free base form of 2-(2-Naphthyl)ethylamine. To obtain the stable, crystalline hydrochloride salt, the crude amine is dissolved in a suitable organic solvent and treated with hydrochloric acid. researchgate.netsciencemadness.org

The free amine can be dissolved in a solvent like isopropyl alcohol (IPA), ethanol, or diethyl ether. researchgate.netsciencemadness.org Anhydrous HCl, either as a gas or as a solution in a dry solvent like dioxane or ethanol, is then added to the solution. researchgate.net This protonates the basic nitrogen atom of the amine, forming the ammonium (B1175870) salt. ualberta.ca The resulting this compound, being an ionic salt, is often insoluble in non-polar organic solvents and will precipitate from the solution. sciencemadness.org Precipitation can be induced or completed by the addition of a less polar co-solvent, such as acetone (B3395972) or ether. sciencemadness.org

The crude salt is then collected by filtration. Purification is typically achieved by recrystallization from an appropriate solvent or solvent mixture to yield the final product as a purified crystalline solid. core.ac.uk The purity can be confirmed by analytical techniques such as melting point determination and spectroscopy. amerigoscientific.comlookchem.comsigmaaldrich.com

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a strategic pathway to construct complex target molecules from simpler, readily available starting materials. In the context of this compound, multi-step sequences often involve the initial formation of the core naphthyl structure followed by the introduction and modification of the ethylamine side chain. These synthetic routes are designed to be efficient, high-yielding, and allow for the introduction of desired functional groups at specific positions. utdallas.edu

A common strategy involves the use of protecting groups to shield reactive functionalities, such as the amine group, during intermediate reaction steps. utdallas.edu This prevents unwanted side reactions and ensures the desired chemical transformations occur at the intended sites. For instance, an amine can be temporarily converted to a less reactive amide, which can then be deprotected in the final steps of the synthesis to reveal the target amine. utdallas.edu

The following table outlines a generalized multi-step synthesis approach:

StepReactionReagents and ConditionsPurpose
1Friedel-Crafts AcylationNaphthalene, Acetyl Chloride, AlCl₃Introduction of an acetyl group to the naphthalene ring.
2Reduction of KetoneNaBH₄ or Catalytic HydrogenationConversion of the ketone to an alcohol.
3Conversion to Alkyl HalidePBr₃ or SOCl₂Formation of a good leaving group for subsequent substitution.
4Nucleophilic SubstitutionNaCN followed by reduction (e.g., LiAlH₄)Introduction of the ethylamine side chain.
5Hydrochloride Salt FormationHCl in a suitable solventConversion to the stable hydrochloride salt for purification and handling. odinity.com

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in medicinal chemistry as different enantiomers can exhibit vastly different biological activities.

Asymmetric Synthesis Utilizing Chiral Precursors and Catalysts

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral starting materials or by employing chiral catalysts that direct the reaction towards the formation of the desired enantiomer.

One notable approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to guide the stereochemical outcome of a reaction. For example, chiral naphthylethylamines have been utilized as auxiliaries in the stereoselective formation of trans-β-lactams via the Staudinger cycloaddition. researchgate.net

Chiral phosphoric acids have also emerged as powerful catalysts for the asymmetric synthesis of naphthylamines. nih.gov These catalysts can facilitate the in-situ generation of reactive intermediates like 2-naphthoquinone 8-methides, enabling one-pot asymmetric nucleophilic additions to construct remotely chiral naphthylamines with high efficiency and enantioselectivity. nih.gov Furthermore, the use of chiral sulfinamides or chiral phosphoric acid catalysis allows for the asymmetric preparation of various sulfonimidoyl fluorides, including those with naphthyl substituents. acs.org

Enantioselective Methodologies for Naphthyl-Containing Amines

Several enantioselective methodologies have been developed specifically for the synthesis of naphthyl-containing amines. These methods often rely on the nucleophilic addition to carbon-nitrogen double bonds (imines). rsc.orgku.ac.ae To enhance the reactivity of imines, electron-withdrawing groups, such as a carbamoyl (B1232498) group, can be attached to the nitrogen atom. rsc.orgku.ac.ae

Enzymatic hydrolysis is another powerful tool for obtaining optically pure chiral amines. For instance, (S)-(-)-1-(2-Naphthyl)ethylamine can be prepared with high enantiomeric excess through the hydrolysis of (S)-(1-(2-Naphthyl)ethyl)acetamide using lipase (B570770) Novozym435. guidechem.com This enzymatic resolution is followed by acid hydrolysis and subsequent basification to yield the desired enantiomerically pure amine. guidechem.com

The following table summarizes key enantioselective methods:

MethodKey FeatureExample Application
Chiral Phosphoric Acid CatalysisIn-situ generation of reactive intermediates. nih.govAsymmetric synthesis of remotely chiral naphthylamines. nih.gov
Enzymatic ResolutionHigh enantioselectivity using enzymes like lipases. guidechem.comPreparation of (S)-(-)-1-(2-Naphthyl)ethylamine. guidechem.com
Nucleophilic Addition to IminesUse of activated imines (e.g., N-carbamoyl-imines). rsc.orgku.ac.aeGeneral synthesis of chiral amine derivatives. rsc.orgku.ac.ae

Racemization Studies for Chiral Intermediates

In the context of chiral synthesis, racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), is a critical consideration. Understanding the mechanisms of racemization is crucial for developing robust synthetic routes that preserve the desired stereochemistry. researchgate.net

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound's utility extends to its role as a pivotal intermediate in the synthesis of more complex and often biologically active molecules. chemimpex.com

Precursor in Pharmaceutical Synthesis

The naphthyl-containing amine framework is a common structural motif in a variety of pharmaceutical agents. chemimpex.comrsc.org 2-(2-Naphthyl)ethylamine serves as a key building block in the synthesis of several important drugs. chemimpex.com

Cinacalcet: This calcimimetic agent, used to treat secondary hyperparathyroidism, can be synthesized using (R)-(+)-1-(1-naphthyl)ethylamine as a chiral precursor. ub.eduniscpr.res.inbeilstein-journals.orgnih.govepo.org Various synthetic strategies for Cinacalcet revolve around coupling this chiral amine with other molecular fragments. ub.edu These strategies include amide formation followed by reduction, reductive amination with an aldehyde, or nucleophilic substitution. ub.edu A novel asymmetric synthesis of Cinacalcet has been reported utilizing (R)-tert-butanesulfinamide and regioselective N-alkylation of a naphthyl ethyl sulfinamide intermediate. beilstein-journals.orgnih.gov

Butenafine (B35027): This antifungal agent is a synthetic benzylamine (B48309) derivative. wikipedia.org Its synthesis can involve the reductive amination of 1-naphthaldehyde (B104281) with methylamine, followed by alkylation with a substituted benzyl (B1604629) bromide. wikipedia.org Analogues of butenafine have also been synthesized and evaluated for their antifungal activity. nih.govresearchgate.net

Terbinafine: Another important allylamine (B125299) antifungal drug, Terbinafine, can be synthesized through various routes. google.comchemicalbook.comgoogle.comresearchgate.netgoogleapis.com One method involves the coupling of N-methyl-1-naphthalenemethanamine with 1-bromo-6,6-dimethyl-2E-hepten-4-yne. researchgate.net

The following table lists some pharmaceuticals synthesized using naphthylamine precursors:

DrugTherapeutic ClassSynthetic Precursor
CinacalcetCalcimimetic ub.edu(R)-(+)-1-(1-naphthyl)ethylamine ub.edu
ButenafineAntifungal wikipedia.orgN-methyl-1-(naphthalen-1-yl)methanamine nih.gov
TerbinafineAntifungal researchgate.netN-methyl-1-naphthalenemethanamine researchgate.net

Building Block for Advanced Organic Scaffolds

The strategic incorporation of the 2-(2-naphthyl)ethylamino moiety into larger, more complex molecular architectures is a key area of research. This compound serves as a versatile building block in the stereoselective synthesis of diverse organic structures, including bioactive molecules and chiral ligands.

One notable application is in the synthesis of complex aminotriol derivatives. A study on the stereoselective synthesis of tetrafunctional diterpene steviol (B1681142) derivatives utilized (R)-1-(2-naphthyl)ethylamine in the nucleophilic addition to an epoxy alcohol. bhu.ac.in This reaction, catalyzed by lithium perchlorate, involves the opening of an oxirane ring by the amine to furnish aminotriols, demonstrating the utility of the naphthylethylamine scaffold in constructing intricate, polyfunctional molecules with potential biological activity. bhu.ac.in

Furthermore, the primary amine group of 2-(2-naphthyl)ethylamine readily undergoes condensation with aldehydes to form Schiff bases. These imines are valuable intermediates in their own right and can be used to construct more complex systems, such as metal complexes. For instance, a Schiff base was synthesized by condensing 2-naphthylamine (B18577) with (2E)-3-phenylprop-2-enal, which then served as a ligand for the formation of stable complexes with rhodium(III), platinum(II), and gold(III). bhu.ac.in While this example uses 2-naphthylamine, the reactivity is directly transferable to this compound. The resulting metal complexes often exhibit interesting properties and potential applications in catalysis and materials science. bhu.ac.in

The Betti reaction, a multicomponent condensation, provides another avenue for employing naphthylamine derivatives in the construction of advanced scaffolds. This reaction typically involves a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols. nih.gov These products are recognized as interesting scaffolds for the potential development of new therapeutic agents. nih.gov

The closely related (R)-1-(1-naphthyl)ethylamine has been used in the modular synthesis of chiral β-diketiminato-type ligands via a palladium-catalyzed amination reaction. researchgate.net This strongly suggests the analogous utility of 2-(2-naphthyl)ethylamine in creating a diverse library of chiral ligands, which are crucial for asymmetric catalysis. enamine.net

Methodologies for Derivatization and Functionalization

The primary amine functionality of this compound is a key site for a variety of chemical transformations, allowing for its derivatization and the introduction of new functional groups. These modifications are often performed to enhance analytical detection, alter physicochemical properties, or build more complex molecules.

A prevalent method for the derivatization of primary amines is reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). researchgate.netlibretexts.org This reaction yields highly fluorescent sulfonamide adducts, which are readily detectable in techniques like High-Performance Liquid Chromatography (HPLC). science.govsigmaaldrich.comnih.gov The derivatization is typically carried out under alkaline conditions. science.govsigmaaldrich.com

Table 1: Derivatization of Primary Amines with Dansyl Chloride for HPLC Analysis
ParameterConditionReference
ReagentDansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) researchgate.netscience.gov
Reaction pHAlkaline (typically pH 9.5-10) science.gov
SolventAqueous-organic mixture (e.g., acetone, acetonitrile) science.govsigmaaldrich.com
TemperatureRoom temperature to 60 °C science.govsigmaaldrich.com
DetectionFluorescence Detection (Ex: ~337 nm, Em: ~492 nm in chloroform (B151607) after derivatization) libretexts.org

Another important class of functionalization reactions is acylation, which involves the reaction of the amine with an acyl halide, such as benzoyl chloride, to form an amide. semanticscholar.orgtsijournals.com This reaction is often carried out under basic conditions to neutralize the hydrogen chloride byproduct. tsijournals.comorganic-chemistry.orgnih.gov Copper(II) oxide has been shown to be an efficient catalyst for the chemoselective acylation and benzoylation of amines under solvent-free conditions at room temperature. tsijournals.com

Table 2: Acylation of Amines with Benzoyl Chloride
ParameterConditionReference
ReagentBenzoyl chloride tsijournals.com
CatalystCopper(II) oxide (CuO) tsijournals.com
ConditionsSolvent-free, room temperature tsijournals.com
ProductN-Benzoyl derivative (amide) tsijournals.com

Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields stable sulfonamides. researchgate.netchempap.org This reaction is a common method for protecting the amino group or introducing a sulfonyl moiety for further functionalization.

The reaction of 2-(2-naphthyl)ethylamine with isothiocyanates provides a route to N-substituted thioureas. nih.govchemrxiv.orgarkat-usa.org These reactions are valuable for creating a diverse range of compounds with potential biological activities. The synthesis of isothiocyanates themselves can be achieved from primary amines through various methods, including the use of phenyl chlorothionoformate. organic-chemistry.org

Pharmacological Investigations and Biological Activities

Research on Antidepressant-Like Effects

Naphthalene (B1677914) derivatives have been investigated for a range of medicinal properties, including antidepressant effects. researchgate.net The core structure is seen as a promising scaffold for developing new therapeutic agents. researchgate.net

The antidepressant activity of many compounds is linked to their ability to modulate monoaminergic neurotransmission, which involves neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). idrblab.org A primary mechanism for regulating the levels of these neurotransmitters is through the enzyme monoamine oxidase (MAO), which exists in two forms, MAO-A and MAO-B. nih.gov Inhibition of this enzyme can lead to increased availability of monoamine neurotransmitters in the brain, a common strategy for antidepressant drugs. nih.govwikipedia.org

Research on compounds structurally related to 2-(2-Naphthyl)ethylamine hydrochloride has provided insight into this mechanism. For instance, 2-Naphthylamine (B18577), a compound also containing the naphthalene moiety, has been shown to inhibit both MAO-A and MAO-B in vitro in mouse brain tissue. nih.gov The study determined the inhibition constant (Ki) for MAO-A to be 52.0 µM and for MAO-B to be 40.2 µM, indicating its ability to decrease the catalytic activity of both isoenzymes. nih.gov This inhibitory action supports the hypothesis that such compounds can influence MAO activity, a key component of the monoaminergic system. nih.gov

The serotonin (5-HT) and norepinephrine (NE) pathways are critical targets for antidepressant therapies. idrblab.org Drugs that act as reuptake inhibitors for these neurotransmitters block the action of their respective transporters (SERT and NET), leading to higher extracellular concentrations and enhanced neurotransmission. idrblab.orgwikipedia.org

While direct studies on this compound are limited, research on its derivatives and analogous structures suggests a potential interaction with these pathways. For example, a novel compound, (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl (EB-1020), which shares the naphthalen-2-yl group, was characterized as a potent dual norepinephrine and dopamine reuptake inhibitor. nih.gov It preferentially inhibited the human norepinephrine transporter with an IC₅₀ value of 6 nM. nih.gov Furthermore, systematic modification of similar structures has led to the development of compounds with high affinity for serotonin receptors. nih.gov Specifically, N-monomethyl-2-(1-naphthyloxy)ethylamine was found to have a high affinity for human 5-HT1B receptors (Ki = 26 nM) and acted as an agonist. nih.gov These findings on structurally related molecules suggest that the 2-(2-Naphthyl)ethylamine scaffold is a viable candidate for interacting with and modulating the serotonin and norepinephrine systems.

To evaluate the potential antidepressant effects of new compounds, researchers utilize established behavioral models in animals that are predictive of antidepressant activity in humans. nih.govnih.govijbcp.com Two of the most widely used models are the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govnih.gov In both tests, animals are subjected to a short, inescapable stress, and the duration of immobility is measured. wikipedia.orgfrontiersin.org A reduction in immobility time following the administration of a compound is interpreted as an antidepressant-like effect. wikipedia.orgnih.gov

Studies on derivatives of 2-(2-Naphthyl)ethylamine have shown positive results in these models. A derivative of 2-(naphthalene-1-yl)ethanamine demonstrated significant antidepressant activity in the FST. researchgate.net Similarly, the related dual norepinephrine/dopamine reuptake inhibitor, EB-1020, was shown to dose-dependently decrease the duration of immobility in the mouse TST. nih.gov

Compound/DerivativeAnimal ModelObserved EffectReference
2-(Naphthalene-1-yl)ethanamine derivativeForced Swim Test (FST)Demonstrated antidepressant activity researchgate.net
(1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl (EB-1020)Tail Suspension Test (TST)Dose-dependently decreased immobility nih.gov

Exploration of Anticancer Potential

The naphthalene scaffold is present in numerous compounds that have been investigated for their anticancer properties. researchgate.net This has led to the synthesis and evaluation of various this compound derivatives against different cancer types.

One promising strategy in cancer therapy is the use of compounds that can enhance the effectiveness of existing chemotherapeutic drugs. Research has shown that certain derivatives of naphthyl-containing compounds can act as potent enhancers. Specifically, conjugates of polyamines with a naphthalene moiety have been explored for their potential to improve the action of anticancer agents. researchgate.netnih.gov Polyamines are crucial for cell growth, and their metabolism is often dysregulated in cancer, making the polyamine transport system a potential target for drug delivery. nih.gov Studies have suggested that conjugating agents like the enzyme L-asparaginase with polyamines can significantly boost its antiproliferative activity, likely by increasing its uptake into tumor cells. researchgate.net

The direct cytotoxic activity of various naphthalene derivatives has been assessed against a range of human cancer cell lines. These in vitro studies are crucial for identifying promising candidates for further development.

Several classes of derivatives have shown notable activity:

Naphthylthiazolylamine derivatives were tested against human hepatocellular carcinoma (Hep-G2) and lung carcinoma (A549) cell lines. While some derivatives showed weak anticancer activity, the studies highlight the potential of this structural class. alliedacademies.org

Naphthalimide derivatives have been identified as Topoisomerase II inhibitors, a key mechanism for anticancer drugs. nih.gov Certain substituted naphthalimides exhibited significant antiproliferative activity against human colon cancer (HCT 116) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values as low as 7 µM. nih.gov

α-Naphthylamine derivatives were found to be active against breast (MCF-7), non-small cell lung (H-460), and central nervous system (SF-268) human cancer cell lines, with IC₅₀ values below 10 µg/mL. researchgate.net

Aminobenzylnaphthol derivatives , synthesized via the Betti reaction, displayed potent cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC₅₀ values in the micromolar range. mdpi.com

These findings are summarized in the table below, showcasing the diversity of cancer cell lines susceptible to naphthalene-based compounds.

Derivative ClassCancer Cell LineCell Line TypeKey FindingReference
AminobenzylnaphtholsBxPC-3Pancreatic CancerIC₅₀ values between 13.26 and 54.55 µM (72h) mdpi.com
AminobenzylnaphtholsHT-29Colorectal CancerIC₅₀ values between 11.55 and 58.11 µM (72h) mdpi.com
NaphthylthiazolylaminesHep-G2Liver CarcinomaWeak anticancer activity observed alliedacademies.org
NaphthylthiazolylaminesA549Lung CarcinomaWeak anticancer activity observed alliedacademies.org
NaphthalimidesHCT 116Colon CancerSignificant activity (IC₅₀ down to 7 µM) nih.gov
NaphthalimidesA549Non-Small Cell Lung CancerSignificant activity (IC₅₀ down to 7 µM) nih.gov
α-Naphthylamine derivativesMCF-7Breast CancerActive (IC₅₀ < 10 µg/mL) researchgate.net
α-Naphthylamine derivativesH-460Non-Small Cell Lung CancerActive (IC₅₀ < 10 µg/mL) researchgate.net
α-Naphthylamine derivativesSF-268Central Nervous System CancerActive (IC₅₀ < 10 µg/mL) researchgate.net
1,8-Naphthalimide derivativesA549Lung CarcinomaHigh activity (IC₅₀ ≈ 3 µM) nih.gov

Studies on Anti-inflammatory Properties

A comprehensive review of available scientific literature did not yield specific studies investigating the anti-inflammatory properties of this compound. While research into other naphthalene-containing derivatives has shown anti-inflammatory potential, direct evidence for this specific compound is not present in current research databases.

Neuroprotective Research Applications

Protection Against Neuronal Oxidative Stress and Apoptosis

There are no specific studies in the reviewed scientific literature that directly assess the capacity of this compound to protect against neuronal oxidative stress and apoptosis. The neuroprotective effects of other, more complex naphthalene derivatives have been explored, but research has not been extended to this particular molecule. nih.govnih.gov

Modulation of Glutamate (B1630785) Receptors in Neurodegenerative Models

An examination of published research shows no direct studies on the modulation of glutamate receptors by this compound. While the broader class of glutamate receptors is a significant target in neurodegenerative disease research, the interaction of this specific compound with these receptors has not been a subject of published investigation. nih.govnih.gov

Receptor Agonist and Antagonist Studies

Dopamine Receptor Agonism

A review of the scientific literature indicates a lack of specific research into the dopamine receptor agonist or antagonist activities of this compound.

Calcium Sensing Receptor (CaSR) Ligand Development

The structural motif of naphthylethylamine is a critical component in the development of ligands for the Calcium Sensing Receptor (CaSR). While direct studies on this compound as a CaSR ligand are not detailed, its close structural relative, (R)-1-(1-naphthyl)ethylamine, is a well-documented key starting material for the synthesis of Cinacalcet. ub.edugoogle.com

Cinacalcet is a potent, allosteric modulator of the CaSR and is the first calcimimetic agent approved for therapeutic use in treating secondary hyperparathyroidism. beilstein-journals.orgchemicalbook.com Calcimimetics enhance the sensitivity of CaSRs to extracellular calcium, thereby regulating parathyroid hormone secretion. chemicalbook.com

The synthesis of Cinacalcet involves coupling the (R)-1-(1-naphthyl)ethylamine core with a 3-[3-(trifluoromethyl)phenyl]propanal or a related chemical entity. google.comepo.org This underscores the importance of the naphthylethylamine backbone for achieving the desired interaction with the CaSR. The development of Cinacalcet demonstrates that this chemical scaffold is fundamental for creating potent ligands that act on this G-protein-coupled receptor. nih.govnih.gov

Interactive Data Table: Key Intermediates in Cinacalcet Synthesis

RoleCompound NameStarting Material
Chiral Amine Core(R)-(+)-1-(1-Naphthyl)ethylamineYes
Aldehyde Partner3-[3-(Trifluoromethyl)phenyl]propanalYes
Final Active CompoundCinacalcetNo

Enzyme Inhibition and Modulation of Biochemical Pathways

Research into the effects of naphthalene derivatives on enzyme activity has revealed potential inhibitory actions on key enzyme systems, including monoamine oxidases and cytochrome P450 enzymes. These enzymes are crucial for the metabolism of both endogenous compounds and xenobiotics.

Studies have been conducted on compounds structurally related to this compound, providing insights into its potential enzymatic interactions. For instance, 2-naphthylamine, a compound also containing the naphthalene moiety, has been shown to inhibit both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov In one study, 2-naphthylamine exhibited a mixed-type inhibition for both MAO-A and MAO-B in mouse brain tissue. nih.gov The inhibition constants (Ki) were determined to be 52.0 µM for MAO-A and 40.2 µM for MAO-B, indicating a potent inhibitory effect on these enzymes which are critical in the catabolism of neurotransmitters. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is central to the metabolism of a wide array of substances. nih.govmdpi.comnih.gov The naphthalene structure is a substrate for certain CYP enzymes. Specifically, human cytochrome P450 2A13 has been found to efficiently metabolize naphthalene into 1- and 2-naphthol (B1666908). nih.gov This suggests that compounds with a naphthalene core can interact with and be processed through this metabolic pathway. The metabolic activation of various arylamines, which share structural similarities with the naphthalene group, is notably catalyzed by P450 1A2. mdpi.com

Table 1: Inhibition of Monoamine Oxidase by 2-Naphthylamine

Enzyme Inhibition Type K_i (µM) Source
MAO-A Mixed 52.0 nih.gov
MAO-B Mixed 40.2 nih.gov

Antiviral Activity Research

The potential for naphthalene-based compounds to act as antiviral agents has been an area of active investigation. Research has particularly focused on their ability to inhibit viral enzymes that are essential for replication, such as the papain-like protease (PLpro) of coronaviruses.

The papain-like protease of SARS-CoV-2 is a critical enzyme for viral replication and also plays a role in dysregulating the host's immune response. calpaclab.com This makes it a significant target for the development of antiviral therapeutics. calpaclab.com Naphthalene-based compounds have been identified as inhibitors of SARS-CoV PLpro. scbt.com The structural similarities between the PLpro of SARS-CoV and SARS-CoV-2 have allowed for the translation of these findings, with naphthalene-based inhibitors of SARS-CoV PLpro also demonstrating inhibitory activity against the SARS-CoV-2 enzyme and halting viral replication. scbt.com

Furthermore, broader research into naphthalene derivatives has indicated potential antiviral activity against other viruses. A study on a series of synthesized naphthalene derivatives demonstrated antiviral efficacy against different subtypes of the influenza A virus, including H1N1 and H3N2 strains. nih.gov One particular derivative, 2-aminonaphthalene 4d, was found to inhibit the NP and M proteins of the virus, thereby reducing viral replication. nih.gov This compound also showed the ability to mitigate the cellular inflammatory response induced by the virus. nih.gov

Table 2: Investigated Antiviral Targets of Naphthalene Derivatives

Virus Family Specific Virus Viral Target Reference
Coronaviridae SARS-CoV, SARS-CoV-2 Papain-Like Protease (PLpro) scbt.com
Orthomyxoviridae Influenza A (H1N1, H3N2) NP and M proteins nih.gov

Elucidation of Molecular Mechanisms and Biological Targets

Mechanisms of Action at Neurotransmitter Systems

The primary mechanism of action for many phenethylamine (B48288) compounds involves their interaction with monoamine neurotransmitter systems, including those for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). These systems are crucial for regulating a wide array of physiological and psychological processes. While direct and comprehensive studies on 2-(2-Naphthyl)ethylamine hydrochloride are limited, its structural characteristics suggest a potential to modulate the activity of these neurotransmitter systems.

Compounds with a phenethylamine backbone can exert their effects through several mechanisms: by acting as agonists or antagonists at postsynaptic receptors, by inhibiting the reuptake of neurotransmitters from the synaptic cleft, or by inhibiting the enzymes responsible for their degradation, such as monoamine oxidase (MAO). The naphthalene (B1677914) moiety, a bicyclic aromatic system, significantly influences the compound's lipophilicity and steric bulk compared to the single phenyl ring of phenethylamine, which in turn can alter its affinity and selectivity for various biological targets.

Identification and Characterization of Specific Molecular Targets

The precise molecular targets of this compound are not extensively documented in publicly available research. However, based on the activities of structurally related compounds, potential targets can be inferred.

Specific receptor binding affinity data for this compound are not readily found in the current body of scientific literature. However, studies on related naphthyl-ethylamine derivatives provide valuable insights. For instance, research on 2-(1-Naphthyloxy)ethylamines has demonstrated that modifications to the naphthyl-ethylamine scaffold can lead to significant affinity for serotonin receptors. nih.govacs.org One study revealed that N-monomethyl-2-(1-naphthyloxy)-ethylamine binds with high affinity to human 5-HT1B and 5-HT1D receptors, with Ki values of 26 nM and 34 nM, respectively, and acts as an agonist at the 5-HT1B receptor. nih.govacs.org This suggests that the naphthyl group can be a key determinant for interaction with serotonergic targets.

In the broader class of phenethylamines, structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring and the ethylamine (B1201723) side chain can dramatically alter receptor binding profiles for serotonin (5-HT) and dopamine (D) receptors. biomolther.orgnih.gov For example, phenethylamines generally exhibit a higher affinity for the 5-HT2A receptor compared to tryptamines. nih.gov The addition of a naphthalene ring, as in 2-(2-Naphthyl)ethylamine, would be expected to confer a unique binding profile compared to simpler phenethylamines.

While specific enzyme kinetic studies for this compound are not available, research on the closely related compound, 2-naphthylamine (B18577), has shown inhibitory activity against monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters. nih.gov In a study using mouse brain mitochondria, 2-naphthylamine was found to inhibit both MAO-A and MAO-B through a mixed-type inhibition mechanism. The inhibition constants (Ki) were determined to be 52.0 µM for MAO-A and 40.2 µM for MAO-B. nih.gov This finding suggests that this compound may also possess MAO inhibitory properties, which would lead to an increase in the synaptic concentrations of neurotransmitters like serotonin, dopamine, and norepinephrine.

Table 1: Inhibitory Activity of 2-Naphthylamine against Monoamine Oxidase (MAO) Isoforms

EnzymeInhibition TypeKi (µM)Source
MAO-AMixed52.0 nih.gov
MAO-BMixed40.2 nih.gov

This data is for the related compound 2-Naphthylamine.

Pathways Influenced by Compound-Target Interactions

Given the potential for this compound to interact with monoamine systems, it is likely to influence downstream signaling pathways. Agonism at G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, can trigger a cascade of intracellular events. For example, activation of certain serotonin receptors can lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, a crucial second messenger. The study on N-monomethyl-2-(1-naphthyloxy)-ethylamine demonstrated its character as a 5-HT1B agonist through an adenylate cyclase assay. nih.govacs.org

Furthermore, inhibition of MAO would lead to elevated levels of monoamine neurotransmitters, thereby potentiating their signaling through their respective receptors and transporters. This can have widespread effects on neuronal excitability, gene expression, and synaptic plasticity. Research on other naphthalene derivatives has shown an influence on pathways such as the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) signaling pathways, although these were in the context of cancer cells and not directly related to neurotransmission. nih.gov

Comparative Mechanistic Analysis with Structurally Related Compounds

The structural relationship between this compound and phenethylamine provides a basis for comparative analysis. Phenethylamine itself acts as a central nervous system stimulant, primarily by interacting with the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2). wikipedia.org

The replacement of the phenyl group in phenethylamine with a larger, more lipophilic naphthalene ring system in this compound is a significant structural modification. This change can be expected to alter the compound's affinity and selectivity for various receptors and transporters. For example, while phenethylamine has low affinity for adrenergic receptors, the larger aromatic system in compounds like propranolol (B1214883) (which contains a naphthyloxy propanolamine (B44665) structure) confers high affinity for these receptors. nih.govacs.org

Similarly, the affinity for serotonin receptors can be significantly enhanced by the presence of the naphthalene moiety. The aforementioned study on 2-(1-Naphthyloxy)ethylamines showed that these compounds have a much higher affinity for 5-HT1B/1D receptors than propranolol, which has a very low affinity for the human homolog of this receptor. nih.govacs.org This highlights the critical role of the specific arrangement of the naphthyl group and the ethylamine side chain in determining receptor interaction.

In comparison to other psychoactive phenethylamines, which often have substitutions on the phenyl ring (e.g., mescaline, 2C-B), the fusion of a second aromatic ring to form the naphthalene system in 2-(2-Naphthyl)ethylamine presents a distinct structural feature that likely leads to a unique pharmacological profile.

Structure Activity Relationship Sar Studies and Rational Design

Influence of the Naphthalene (B1677914) Moiety on Biological Activity

The extended π-system of the naphthalene ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with amino acid residues in the binding pockets of receptors and enzymes. These interactions are often crucial for anchoring the molecule to its biological target, thereby contributing to its binding affinity. The activity of naphthalene-containing compounds is often linked to their ability to covalently interact with cellular proteins, which can influence a variety of biochemical pathways. researchgate.net

Furthermore, the naphthalene group is a common feature in compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and psychoactive effects. ijpsjournal.comnih.gov For instance, studies on sulphonamide derivatives have shown that replacing a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group can significantly enhance antiproliferative activity. tandfonline.com This suggests that the increased size and altered electronic distribution of the naphthalene ring can lead to more favorable interactions with the target protein.

Impact of Amine Functionality on Pharmacological Profile

The ethylamine (B1201723) side chain, and particularly the primary amine group, is a crucial pharmacophoric element in a vast number of neuroactive compounds. Primary amines are ubiquitous in biological systems and play key roles in processes like neurotransmission. nih.gov In 2-(2-Naphthyl)ethylamine hydrochloride, the amine group is protonated at physiological pH, carrying a positive charge. This charge is fundamental for its interaction with many biological targets, which often possess negatively charged or polar regions.

The protonated amine can form strong ionic bonds and hydrogen bonds with anionic amino acid residues, such as aspartate and glutamate (B1630785), or with other hydrogen bond acceptors within a receptor's binding site. This interaction is a common feature for ligands of monoamine transporters and G-protein coupled receptors. The ethyl spacer between the aromatic system and the amine group provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.

The importance of the primary amine is highlighted by comparing its pharmacological profile to analogs with different amine substitutions. Generally, primary and secondary amines in this class of compounds are essential for potent activity at many monoamine receptors, while tertiary amines or quaternary ammonium (B1175870) salts often exhibit reduced affinity or altered selectivity.

Lipophilicity and Receptor Binding Dynamics

Lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and, importantly, its receptor binding. The naphthalene moiety in this compound significantly increases its lipophilicity compared to its phenethylamine (B48288) analog. This increased lipophilicity can enhance the molecule's ability to cross lipid bilayers, such as the blood-brain barrier, and to access hydrophobic binding pockets within receptors. nih.gov

For a series of 5-HT2A receptor ligands, it was found that for agonists, there is a linear relationship between binding affinity and lipophilicity. nih.gov Antagonists, on the other hand, tend to be more lipophilic than agonists of similar affinity, suggesting that lipophilicity can drive binding, but specific functional groups are required for receptor activation. nih.gov The interplay between the lipophilic naphthalene core and the polar amine group in 2-(2-Naphthyl)ethylamine is therefore crucial for its receptor binding dynamics and functional activity.

Stereochemical Effects on Biological Potency and Selectivity

Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. While this compound is not chiral, the introduction of a substituent on the ethylamine side chain, for instance at the alpha-carbon, creates a chiral center. The resulting enantiomers can exhibit significantly different pharmacological properties.

A closely related analog, 1-(2-naphthyl)ethylamine, exists as two enantiomers: (R)-(+)-1-(2-naphthyl)ethylamine and (S)-(-)-1-(2-naphthyl)ethylamine. chemimpex.comsigmaaldrich.com It is well-established in medicinal chemistry that for chiral compounds, one enantiomer (the eutomer) often possesses significantly higher biological activity than the other (the distomer). This stereoselectivity arises from the three-dimensional nature of receptor binding sites. One enantiomer may be able to form key interactions with the receptor that the other cannot due to steric hindrance or improper orientation of functional groups.

The differential activity of enantiomers can manifest as differences in binding affinity, efficacy (agonist vs. antagonist activity), or selectivity for different receptor subtypes. mdpi.com Therefore, in the design of new analogs based on the 2-(2-naphthyl)ethylamine scaffold, the introduction of chiral centers must be carefully considered, and the biological activity of individual enantiomers should be evaluated.

Substituent Effects on Target Affinity and Efficacy

The pharmacological profile of 2-(2-Naphthyl)ethylamine can be finely tuned by the introduction of various substituents on the naphthalene ring or the ethylamine side chain. These substituents can modulate the molecule's steric, electronic, and lipophilic properties, thereby influencing its interaction with biological targets.

The position, size, and electronic nature of a substituent can have a dramatic impact on binding affinity and efficacy. For example, in a series of sulphonamide derivatives bearing a naphthalene moiety, the introduction of different substituents on an associated phenyl ring led to significant variations in antiproliferative activity. tandfonline.com Similarly, for phenethylamine derivatives, substitutions on the aromatic ring can drastically alter their dopamine (B1211576) reuptake inhibitory activities. biomolther.org

Hydrogen bonding is a critical component of drug-receptor interactions, and substituents can influence the hydrogen bond donor or acceptor strength of nearby functional groups. nih.gov For instance, an electron-withdrawing group on the naphthalene ring could modulate the pKa of the amine, affecting its protonation state and interaction with the receptor. Conversely, a bulky substituent could introduce steric hindrance, preventing the molecule from adopting the optimal conformation for binding. The systematic exploration of substituent effects is a fundamental strategy in lead optimization to enhance potency and selectivity.

Comparative Analysis of Structural Homologs and Analogs

The structure-activity relationship of this compound can be further elucidated by comparing its biological profile with that of its structural homologs and analogs. Key comparators include its constitutional isomer, 2-(1-naphthyl)ethylamine, and its parent compound, phenethylamine.

The position of the ethylamine group on the naphthalene ring is critical. In 2-(1-naphthyl)ethylamine, the ethylamine is attached to the C1 position, which is sterically more hindered due to the adjacent fused ring. This can influence how the molecule fits into a binding pocket compared to the 2-substituted isomer. Studies comparing 1-naphthyl and 2-naphthyl substituted polyamine conjugates have shown that while intrinsic antimicrobial activity may be similar, the number of active compounds can differ between the two series. nih.gov

Replacing the phenyl ring of phenethylamine with a naphthalene ring represents a significant increase in the size and lipophilicity of the aromatic portion of the molecule. Phenethylamine and its derivatives are well-known central nervous system stimulants and interact with a variety of monoamine transporters and receptors. wikipedia.orgwikipedia.orgnih.gov The larger naphthalene system in 2-(2-Naphthyl)ethylamine can lead to enhanced binding at certain receptors through increased hydrophobic interactions, but may also decrease affinity at others due to steric clashes.

Table 1: Comparative Data of Structural Analogs

Compound Aromatic System Position of Ethylamine Key Structural Difference Potential Impact on Activity
2-(2-Naphthyl)ethylamine Naphthalene C2 Extended aromatic system Enhanced lipophilicity and potential for stronger hydrophobic/π-stacking interactions compared to phenethylamine.
2-(1-Naphthyl)ethylamine Naphthalene C1 Isomeric form with ethylamine at a more sterically hindered position. Altered binding geometry and potentially different receptor selectivity compared to the 2-isomer.
Phenethylamine Phenyl N/A Smaller, less lipophilic aromatic ring. Serves as a baseline for understanding the effect of the larger naphthalene system on pharmacological activity.

Design Principles for Enhanced Therapeutic Activity

The SAR data for 2-(2-Naphthyl)ethylamine and its analogs provide several key principles for the rational design of new compounds with potentially enhanced therapeutic activity. These principles aim to optimize the molecule's interaction with its biological target(s) to improve potency, selectivity, and pharmacokinetic properties.

Exploitation of the Naphthalene Scaffold: The naphthalene ring is a privileged scaffold that can be modified to enhance binding affinity. The introduction of small, electronically diverse substituents at various positions on the ring can be used to probe the topology of the receptor binding site and to fine-tune interactions. nih.govresearchgate.net

Optimization of Lipophilicity: While the lipophilic nature of the naphthalene ring is important for receptor binding, a balance must be struck to avoid issues with poor solubility and non-specific binding. The addition of polar substituents or the replacement of parts of the naphthalene system with heteroaromatic rings can be used to modulate lipophilicity.

Stereochemical Control: For analogs with chiral centers, stereoselective synthesis is crucial. The individual enantiomers should be isolated and tested, as one may be significantly more potent or have a more desirable pharmacological profile. chemimpex.comnih.gov

Bioisosteric Replacement: The primary amine is generally essential for activity, but its properties can be modulated through bioisosteric replacement. For instance, incorporating the nitrogen into a small heterocyclic ring could alter its pKa, improve metabolic stability, and introduce new interaction vectors with the target.

By systematically applying these design principles, it is possible to develop novel analogs of 2-(2-Naphthyl)ethylamine with improved efficacy and a more refined therapeutic profile.

Preclinical Efficacy and Translational Research

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the pharmacological profile of a compound, providing insights into its mechanism of action at a cellular and molecular level.

Currently, there is a notable absence of publicly available scientific literature detailing the functional activity of 2-(2-Naphthyl)ethylamine hydrochloride in specific cellular assays. While this compound is utilized in chemical synthesis, its direct biological functions, such as receptor binding, enzyme inhibition, or ion channel modulation, have not been characterized in peer-reviewed studies. chemimpex.com It is primarily recognized as a building block in medicinal chemistry for the synthesis of more complex molecules and chiral ligands. chemimpex.com

Table 1: Cellular Functional Activity Data for this compound

Assay Type Target Cell Line Result
Receptor Binding Not Studied Not Studied No data available
Enzyme Inhibition Not Studied Not Studied No data available
Ion Channel Modulation Not Studied Not Studied No data available
Neurotransmitter Uptake Not Studied Not Studied No data available

There are no specific studies in the available scientific literature that have investigated the direct antioxidant activity of this compound. However, research into other naphthalene-containing compounds has explored this property. For instance, the compound naphtha[1,2-d]thiazol-2-amine has been shown to reduce oxidative stress in a mouse model of Parkinson's disease by decreasing malondialdehyde (MDA) levels and increasing levels of glutathione (B108866) (GSH) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.gov Similarly, studies on palmatine (B190311) have demonstrated its neuroprotective effects through the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov These findings on related or structurally distinct neuroprotective agents highlight a potential, yet unexplored, area of investigation for this compound.

Table 2: Antioxidant Activity Data for this compound

Assay Method Result
DPPH Radical Scavenging Not Studied No data available
ABTS Radical Scavenging Not Studied No data available
Lipid Peroxidation Assay Not Studied No data available
Cellular Antioxidant Assay Not Studied No data available

A review of the scientific literature reveals no studies that have specifically analyzed the effect of this compound on anti-inflammatory markers. While some naphthalene (B1677914) derivatives have been investigated for anti-inflammatory properties, this specific compound has not been the subject of such research. google.com For context, other complex naphthalene derivatives have been patented for potential anti-inflammatory applications, but direct evidence for this compound is lacking. google.com

Table 3: Anti-inflammatory Marker Analysis for this compound

Marker Cell Type Stimulus Result
TNF-α Not Studied Not Studied No data available
IL-6 Not Studied Not Studied No data available
IL-1β Not Studied Not Studied No data available
COX-2 Not Studied Not Studied No data available
iNOS Not Studied Not Studied No data available

In Vivo Efficacy Assessments in Disease Models

In vivo studies in animal models are crucial for determining the potential therapeutic efficacy and translational relevance of a compound.

There is no available scientific evidence to suggest that this compound has been evaluated in animal models of neurological disorders. Although its role as an intermediate in the synthesis of pharmaceuticals for neurological disorders has been noted, its own neuroprotective efficacy has not been reported. chemimpex.com Research on other, more complex, naphthalene-based compounds has shown some promise. For example, naphtha[1,2-d]thiazol-2-amine demonstrated a neuroprotective effect in a haloperidol-induced catalepsy model in mice, suggesting that the naphthalene scaffold can be part of neuroactive molecules. nih.gov Furthermore, the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin (B1675411) has shown neuroprotective effects against cadmium-induced cognitive impairment in rats by targeting the SIRT1/Nrf2 axis. mdpi.com

Table 4: In Vivo Efficacy in Neurological Disorder Models for this compound

Disease Model Animal Species Key Findings
Parkinson's Disease Not Studied No data available
Alzheimer's Disease Not Studied No data available
Stroke Not Studied No data available
Depression Not Studied No data available

A thorough search of the scientific literature indicates that this compound has not been evaluated for its antineoplastic (anti-cancer) effects. While some complex steviol (B1681142) derivatives synthesized using (R)-1-(2-naphthyl)ethylamine have shown non-selective inhibition of tumor cell growth, these are structurally distinct and much larger molecules. nih.gov Additionally, certain naphthyl-polyamine conjugates have demonstrated antimicrobial activity, but their cytotoxic effects against cancer cell lines were not the focus of the study. nih.gov Therefore, there is no direct preclinical data on the antineoplastic properties of this compound.

Table 5: Preclinical Antineoplastic Evaluation of this compound

Cancer Cell Line In Vitro/In Vivo Outcome
Not Studied Not Studied No data available

Addressing In Vitro-In Vivo Correlation Discrepancies

A significant challenge in drug development is ensuring that the results observed in a controlled laboratory setting (in vitro) accurately predict the effects in a living organism (in vivo). This relationship is known as the in vitro-in vivo correlation (IVIVC).

Currently, there is a notable lack of publicly available, peer-reviewed scientific literature that specifically details the in vitro and in vivo studies of this compound. While research has been conducted on various naphthylamine derivatives, showing activities such as antimicrobial and anti-inflammatory effects, direct extrapolation of these findings to this compound is not scientifically valid without dedicated studies on the compound itself. nih.govnih.govnih.govxiahepublishing.comresearchgate.netresearchgate.net

The absence of published data on the IVIVC for this compound means that key questions regarding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity in a whole-organism system, remain unanswered. Establishing a predictive IVIVC is essential for understanding how factors like formulation and route of administration might impact the compound's behavior and for designing informative clinical trials.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation and analysis of 2-(2-Naphthyl)ethylamine hydrochloride from complex matrices and for the assessment of its purity.

Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, primary amines like 2-(2-Naphthyl)ethylamine can exhibit poor chromatographic behavior, including peak tailing, due to their polarity and potential for interaction with the stationary phase. To address this, derivatization is often employed to convert the amine into a less polar and more volatile derivative, thereby improving chromatographic resolution and peak shape. Common derivatization reagents for primary amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), and silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

A typical GC-MS method for a derivatized amine would involve a capillary column, such as a DB-5ms, and a temperature gradient to ensure efficient separation. The mass spectrometer would be operated in electron ionization (EI) mode, and specific ions for the derivatized 2-(2-Naphthyl)ethylamine would be monitored for quantification.

Table 1: Illustrative GC-MS Operating Conditions for Amine Analysis

Parameter Value
GC System Agilent 6890N or similar
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, 1 mL/min
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electron Ionization (EI), 70 eV

| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan |

This table presents typical parameters and may require optimization for the specific derivative of this compound.

Liquid chromatography (LC) is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization.

LC-MS/MS: The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of a wide range of compounds. For this compound, a reversed-phase LC method would typically be employed, using a C18 column with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The mass spectrometer, often a triple quadrupole, would be operated in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ of 2-(2-Naphthyl)ethylamine would serve as the precursor ion, and its characteristic fragment ions would be monitored as product ions in an MRM scan. This approach offers excellent specificity and low detection limits, making it suitable for trace analysis. sigmaaldrich.com

LC with Electrochemical Detection (LC-ECD): Electrochemical detectors are highly sensitive and selective for compounds that can be oxidized or reduced. tcichemicals.com Aromatic amines, including 2-(2-Naphthyl)ethylamine, are electrochemically active and can be detected with high sensitivity using an amperometric detector. The analysis involves applying a specific potential to a working electrode, and the current generated by the oxidation of the analyte is measured. This technique is known for its ability to achieve very low detection limits, often in the picomolar range. calpaclab.com For related compounds like 2-naphthylamine (B18577), differential-pulse voltammetry has been used for determination, showcasing the utility of electrochemical methods. lgcstandards.com

Table 2: Representative LC-MS/MS Parameters for Amine Quantification

Parameter Value
LC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Agilent 6470B Triple Quadrupole or similar
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ for 2-(2-Naphthyl)ethylamine

| Product Ions | To be determined by infusion and fragmentation studies |

This table provides a general set of parameters that would be optimized for the specific analysis of this compound.

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for determining its enantiomeric excess, as the compound is chiral.

For purity analysis, a reversed-phase HPLC method with UV detection is commonly used. A certificate of analysis for the related compound (1R)-1-(1-Naphthyl)ethylamine Hydrochloride outlines a typical HPLC setup, which can be adapted. The method would involve a C18 column and a gradient elution with a mobile phase of water and acetonitrile containing an acid modifier like formic acid. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the enantiomeric separation of amines. For the related compound 1-(1-naphthyl)ethylamine, successful separations have been achieved on such columns. The mobile phase in chiral separations can be normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase, depending on the specific CSP and analyte. Additives like acids (e.g., trifluoroacetic acid) and bases (e.g., triethylamine) are often used to improve peak shape and resolution.

Table 3: Illustrative HPLC Conditions for Purity and Chiral Analysis

Parameter Purity Analysis (Reversed-Phase) Chiral Analysis (Normal-Phase)
Column C18, 4.6 x 150 mm, 5 µm Chiral Polysaccharide-based (e.g., Chiralpak)
Mobile Phase A: 0.1% HCOOH in Water, B: 0.1% HCOOH in ACN Hexane/Ethanol (B145695)/Triethylamine (e.g., 90:10:0.1)
Flow Rate 1.0 mL/min 1.0 mL/min
Detector UV at 220 nm or Diode Array Detector (DAD) UV at 254 nm

| Column Temperature | Ambient or 40 °C | Ambient |

These conditions are illustrative and require optimization for this compound.

Spectroscopic Characterization Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their connectivity. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region (typically 7-8 ppm). The protons of the ethylamine (B1201723) side chain would be observed in the upfield region. The methylene (B1212753) group adjacent to the naphthalene ring and the methylene group adjacent to the amino group would likely appear as complex multiplets due to spin-spin coupling. The protons of the amino group would exchange with deuterium (B1214612) in D₂O, leading to the disappearance of their signal, which can help in their assignment.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 7.2 - 8.0 125 - 135
-CH₂-Ar ~3.0 - 3.3 ~35 - 40
-CH₂-NH₃⁺ ~3.3 - 3.6 ~40 - 45
-NH₃⁺ Variable, broad -
Aromatic-C - 125 - 135

| Aromatic Quaternary-C | - | 130 - 140 |

These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural confirmation. In the mass spectrum of 2-(2-Naphthyl)ethylamine, the molecular ion peak (M⁺) would be observed. The fragmentation pattern is often dominated by cleavage of the bond beta to the naphthalene ring (alpha to the amine), which is a characteristic fragmentation pathway for alkylamines. This would result in the formation of a stable tropylium-like ion or a benzylic cation. The base peak in the spectrum of ethylamine is at m/z 30, corresponding to [CH₂NH₂]⁺, which is a common fragment for primary amines. calpaclab.com A similar fragmentation could be expected for 2-(2-Naphthyl)ethylamine, leading to a prominent fragment ion.

The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 171.24) when analyzed by techniques like GC-MS where the hydrochloride salt would dissociate. In LC-MS with ESI, the protonated molecule [M+H]⁺ at m/z 172.25 would be observed.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
(1R)-1-(1-Naphthyl)ethylamine Hydrochloride
2-Naphthylamine
Trifluoroacetic anhydride (TFAA)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Formic acid
Acetonitrile
Methanol
Hexane
Ethanol

Chiroptical Spectroscopy (Circular Dichroism) for Binding Event Quantification

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for investigating the interactions between molecules. CD measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules, such as proteins. nih.gov While this compound is not itself chiral, it can generate a CD signal upon binding to a chiral macromolecule. This phenomenon, known as Induced Circular Dichroism (ICD), provides a sensitive probe for studying binding events. nih.gov

When a ligand like 2-(2-Naphthyl)ethylamine binds to a protein, the electronic transitions of the ligand are perturbed by the chiral environment of the binding site, resulting in a measurable ICD spectrum. nih.gov The intensity and shape of this ICD signal are directly related to the nature and strength of the binding interaction. Consequently, CD titrations, where the CD signal is monitored as a function of ligand concentration, can be used to determine key binding parameters such as the binding affinity (Ka) and stoichiometry.

Research on the closely related chiral isomer, 1-(1-Naphthyl)ethylamine (NEA), highlights the utility of CD in conformational analysis. Studies have shown that the CD spectrum is highly dependent on the conformation of the ethylamine side chain relative to the naphthalene ring. nist.gov By comparing experimentally measured CD spectra with those predicted for different low-energy conformations, researchers can identify the predominant structure in solution. nist.gov This approach provides critical insights into the specific three-dimensional arrangement required for molecular recognition and binding, a principle that is directly applicable to the study of 2-(2-Naphthyl)ethylamine's interactions with biological targets.

Table 1: Application of Circular Dichroism in Binding Analysis

Parameter Description Significance for this compound
Induced CD (ICD) Signal A CD signal that appears in the absorption bands of an achiral ligand upon binding to a chiral host (e.g., a protein). nih.gov Provides direct evidence of binding and allows for quantification of the interaction.
Binding Affinity (Ka) A measure of the strength of the binding interaction between the ligand and the macromolecule. Can be determined by monitoring the change in the ICD signal as a function of ligand concentration.
Stoichiometry The ratio of ligand molecules to macromolecule molecules in the complex. Can be determined from the titration curve generated during a CD experiment.

| Conformational Analysis | Determination of the three-dimensional structure of the ligand-protein complex. nist.gov | The ICD spectrum provides information about the specific conformation of the bound ligand. |

Methods for Detection and Quantification in Complex Biological Matrices

The detection and quantification of this compound in complex biological matrices, such as plasma and urine, present significant analytical challenges due to the presence of numerous interfering endogenous compounds. researchgate.net Overcoming these challenges requires highly selective and sensitive analytical methods, typically involving a combination of chromatographic separation and advanced detection techniques. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for this purpose. nih.govnih.gov

HPLC is widely used for its ability to separate non-volatile and thermally labile compounds. nih.gov When coupled with fluorescence or mass spectrometry detectors, HPLC can achieve the low detection limits necessary for bioanalysis.

GC-MS offers excellent separation efficiency and provides definitive structural information through mass spectral fragmentation patterns. iu.edu However, since this compound is a primary amine, it is polar and may exhibit poor chromatographic behavior (e.g., peak tailing) and thermal instability. shimadzu.com Therefore, chemical derivatization is almost always required prior to GC-MS analysis. nih.goviu.edu

A study detailing a method for the simultaneous determination of urinary 1- and 2-naphthol (B1666908) (structurally related metabolites of naphthalene) using GC-MS provides a relevant procedural framework. nih.gov The method involves enzymatic hydrolysis to release conjugated metabolites, followed by in-situ derivatization, liquid-liquid extraction to isolate the analytes from the matrix, and subsequent GC-MS analysis. nih.govresearchgate.net This multi-step approach ensures that the analyte is in a suitable form for analysis and that interferences from the biological matrix are minimized.

Table 2: Methodologies for Quantification in Biological Samples

Technique Matrix Sample Preparation Typical Performance
GC-MS Urine Enzymatic Hydrolysis, In-situ Derivatization, Liquid-Liquid Extraction nih.gov High specificity, Low Limit of Detection (LOD) and Quantification (LOQ)
HPLC-Fluorescence Plasma, Urine Protein Precipitation, Solid-Phase Extraction (SPE) High sensitivity for fluorescent compounds like naphthalenes.

| LC-MS/MS | Plasma, Tissues | Immuno-affinity capture, Protein Precipitation, SPE mdpi.com | "Gold standard" offering high selectivity and sensitivity for a wide range of analytes. mdpi.com |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a critical strategy in the analysis of compounds like this compound, particularly for GC-based methods. jfda-online.com The process involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, and detectability. iu.eduresearchgate.net The primary amine functional group in 2-(2-Naphthyl)ethylamine is the main target for derivatization. shimadzu.com

Common derivatization reactions for primary amines fall into two main categories:

Acylation: This involves the reaction of the amine with an acylating agent, such as an anhydride or an acyl halide. Trifluoroacetic anhydride (TFAA) is a frequently used reagent that replaces the active amine hydrogens with trifluoroacetyl groups. iu.edushimadzu.com This conversion significantly increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC-MS analysis. jfda-online.com

Silylation: This reaction replaces the active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. iu.edu Silylated derivatives are more volatile and less polar than the parent amine, making them highly suitable for GC analysis.

Table 3: Common Derivatization Reagents for Primary Amines

Reagent Abbreviation Reaction Type Analytical Enhancement
Trifluoroacetic anhydride TFAA Acylation Increases volatility and thermal stability for GC; improves chromatographic behavior. iu.edushimadzu.com
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Silylation Forms stable, volatile TMS derivatives suitable for GC-MS analysis. iu.edu
N-methyl-bis-trifluoroacetamide MBTFA Acylation Used for on-column derivatization, simplifying sample preparation. shimadzu.com

| Alkylchloroformates | | Acylation | Can be used for derivatization of primary amines, improving chromatographic performance. iu.edu |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds against a protein target to identify potential drug candidates. The simulation calculates a binding score, which estimates the strength of the interaction.

Despite the utility of this technique, there are no specific molecular docking studies published in peer-reviewed literature that detail the interaction of 2-(2-Naphthyl)ethylamine hydrochloride with any biological target. Such a study would involve docking the 2-(2-Naphthyl)ethylamine moiety into the binding site of a selected protein to predict binding affinity and key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the solid state. It is widely used to calculate molecular geometries, vibrational frequencies, and various electronic properties like ionization potentials and electron affinities.

A comprehensive search of scientific databases indicates that no specific DFT analyses for this compound have been published. A theoretical study employing DFT could determine the optimized molecular geometry, distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity.

Structure-Based Drug Design and Optimization

Structure-based drug design (SBDD) is a methodology that relies on the three-dimensional structure of a biological target, often obtained through techniques like X-ray crystallography or NMR spectroscopy. Computational methods, including molecular docking, are then used to design and optimize ligands that can bind to the target with high affinity and selectivity. While naphthalene-based scaffolds are utilized in drug design, there is no available research demonstrating the specific use of this compound as a lead compound in a structure-based drug design campaign.

X-ray Crystallography for Ligand-Bound Conformations

X-ray crystallography is an experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystal. It is the gold standard for elucidating the structure of small molecules and large biomolecules like proteins. When a ligand is co-crystallized with its protein target, the resulting structure provides definitive evidence of the binding mode and the specific interactions involved.

There are no published crystal structures for this compound, either as an isolated compound or in a complex with a biological target, available in public repositories such as the Protein Data Bank (PDB) or the Cambridge Crystallographic Data Centre (CCDC).

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the conformational energy landscape helps identify the most stable, low-energy conformations of a molecule. This is critical for understanding how a molecule might adapt its shape to fit into a receptor's binding site.

Specific studies on the conformational analysis or energy landscape mapping of this compound are not present in the available scientific literature. Such an analysis would reveal the molecule's flexibility and the relative energies of its different conformers, which is essential information for any structure-based design effort.

Exploration of Derivatives and Analogues in Research

Naphthyl-Substituted Polyamine Research

In the quest for new antimicrobial agents, researchers have synthesized and investigated a series of naphthyl-substituted polyamine conjugates. These studies have revealed important insights into how the naphthalene (B1677914) moiety influences biological activity.

One area of focus has been the development of compounds to combat antibiotic-resistant bacteria. A study involving a library of structurally diverse naphthyl- and biphenyl-substituted polyamine conjugates demonstrated that the position of the naphthyl group is a critical determinant of antimicrobial efficacy. nih.gov Specifically, analogues with a 2-naphthyl substitution were generally more active against various microbial strains compared to their 1-naphthyl counterparts. nih.gov

Longer polyamine chain variants featuring 2-naphthyl capping groups exhibited significant intrinsic antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. nih.govpharmacy180.com For instance, certain 2-naphthyl substituted analogues showed potent activity with Minimum Inhibitory Concentrations (MIC) as low as ≤ 0.29 µM. nih.gov In contrast, most of the 1-naphthyl substituted analogues were largely inactive. nih.gov

Furthermore, these studies highlighted that there was little discernible difference in intrinsic antimicrobial activity when comparing different series of 2-naphthyl substituted compounds. nih.gov Several of these 2-naphthyl polyamine conjugates also demonstrated the ability to enhance the efficacy of conventional antibiotics like doxycycline (B596269) and erythromycin (B1671065) against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.govpharmacy180.com Two particular analogues showed a greater than 32-fold enhancement in antibiotic activity, underscoring the potential of α,ω-disubstituted polyamines with 2-naphthyl capping groups for further development as non-toxic antibiotic enhancers. nih.govpharmacy180.com

Table 1: Antimicrobial Activity of Naphthyl-Substituted Polyamine Analogues

Compound TypeTarget MicrobeObserved ActivityReference
2-Naphthyl Substituted (Long Chain)MRSAMIC ≤ 0.29 µM nih.govpharmacy180.com
2-Naphthyl Substituted (Long Chain)C. neoformansMIC ≤ 0.29 µM nih.govpharmacy180.com
1-Naphthyl SubstitutedVarious MicrobesPredominantly inactive nih.gov
2-Naphthyl Substituted ConjugatesP. aeruginosa, E. coli>32-fold enhancement of doxycycline/erythromycin nih.govpharmacy180.com

Comparative Studies with Phenyl-Substituted Ethylamine (B1201723) Analogs

The phenylethylamine scaffold is a fundamental structural motif in a vast number of biologically active compounds, including many neurotransmitters and psychoactive drugs. wikipedia.orgacs.orgmdpi.comnih.gov Comparative studies between naphthylethylamine and phenylethylamine analogs are crucial for understanding the role of the aromatic system in receptor binding and biological function.

The replacement of a phenyl ring with a larger, more lipophilic naphthalene ring system can significantly alter a molecule's interaction with biological targets. In a study of substrates for the enzyme serotonin-N-acetyltransferase (5-HT-NAT), which is involved in melatonin (B1676174) synthesis, (1-naphthyl)ethylamine and phenethylamine (B48288) derivatives were compared. nih.gov The results indicated that the substituted naphthalene and phenyl derivatives were less potent substrates than indole (B1671886) derivatives like tryptamine. nih.gov However, the Vmax values for the naphthyl and phenyl derivatives were substantially higher, suggesting more efficient processing by the enzyme once bound. nih.gov

Structure-activity relationship (SAR) studies on phenethylamine derivatives have shown that substitutions on the phenyl ring are critical for activity and selectivity at various receptors. pharmacy180.com For instance, in the context of adrenergic receptors, hydroxyl groups on the phenyl ring are important for maximal agonistic activity. pharmacy180.com When comparing phenethylamines and tryptamines for their affinity to the 5-HT2A receptor, phenethylamines generally exhibit higher affinity. biomolther.orgnih.gov

The increased size and planarity of the naphthalene system compared to the phenyl ring can lead to different binding modes. While the phenyl group offers opportunities for hydrophobic and pi-stacking interactions, the extended pi-system of the naphthalene ring can engage in more extensive interactions with receptor pockets, potentially leading to increased affinity or altered functional activity. These comparative analyses are essential for the rational design of new therapeutic agents, allowing chemists to fine-tune properties like receptor selectivity and metabolic stability by choosing the appropriate aromatic core.

Derivatives with Modified Naphthalene Ring Systems

Modifying the naphthalene ring system of 2-(2-Naphthyl)ethylamine hydrochloride by introducing various substituents is a common strategy to fine-tune its physicochemical and pharmacological properties. These modifications can influence factors such as solubility, lipophilicity, metabolic stability, and target-binding affinity.

Research has explored the synthesis and application of derivatives with substitutions at different positions on the naphthalene ring. For example, 2-(7-methoxy napht-1-yl) ethylamine has been synthesized and used as an intermediate in the preparation of compounds intended for the treatment of disorders related to the melatoninergic system. chemimpex.com The introduction of a methoxy (B1213986) group can alter the electronic properties of the naphthalene ring and provide an additional site for hydrogen bonding, potentially influencing receptor interactions.

In the field of materials science, naphthalene derivatives have been designed for self-assembly on surfaces. For instance, 1- and 2-(6-acetylthio-hexanoyl)naphthalene have been used to create self-assembled monolayers (SAMs) on gold surfaces. biomolther.org These SAMs can then act as a platform for binding other molecules through π-interactions.

N-Substituted Ethylamine Hydrochloride Derivatives

Modification of the primary amino group in the ethylamine side chain is another key strategy for creating derivatives of this compound. N-substitution can dramatically alter the compound's basicity, polarity, and steric profile, which in turn affects its biological activity and pharmacokinetic properties.

One approach is the formation of N-acyl derivatives. For example, novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives have been synthesized and evaluated for their anti-inflammatory effects. biomolther.org These compounds, which incorporate a substituted benzaldehyde (B42025) moiety through an N-acylhydrazone linkage, have shown significant reductions in leukocyte migration and the production of inflammatory mediators in preclinical models. biomolther.org

The ethylamine nitrogen can also be incorporated into more complex structures. In the field of natural product synthesis, (R)-1-(2-naphthyl)ethylamine has been used as a chiral building block to introduce a nitrogen-containing substituent onto a steviol (B1681142) backbone. nih.gov The resulting N-substituted steviol derivatives were then evaluated for their antiproliferative activities. This research indicated that the nature of the N-substituent, such as a benzyl (B1604629) or naphthyl group, had a significant impact on the cytotoxicity and selectivity of the compounds against different cancer cell lines. nih.gov These studies demonstrate that N-substitution is a powerful tool for generating diverse libraries of compounds with potentially novel biological activities.

Chiral Analogs and Their Applications in Asymmetric Catalysis

Chiral amines and their derivatives are of paramount importance in asymmetric synthesis, where they are widely used as catalysts or ligands to control the stereochemical outcome of chemical reactions. Chiral analogs of 2-(2-Naphthyl)ethylamine have been explored for their potential in this field, leveraging the rigid and well-defined structure of the naphthalene scaffold to create effective chiral environments.

The development of chiral ligands is a cornerstone of asymmetric catalysis. While derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) and 1,1'-binaphthyl-2,2'-diamine (BINAM) are well-established chiral ligands, the synthesis and application of simpler chiral naphthylamine derivatives continue to be an active area of research. nih.gov For instance, (S)-(−)-1-(2-Naphthyl)ethylamine is a commercially available chiral amine that can serve as a starting material for the synthesis of more complex chiral ligands and catalysts. chemimpex.comresearchgate.net

These chiral amines can be used to induce stereoselectivity in a variety of transformations. Chiral amine catalysts have been successfully employed in reactions such as enantioselective acylations, Michael additions, and Friedel-Crafts reactions. nih.gov The mechanism of action often involves the formation of a transient chiral intermediate that directs the approach of the reacting species, leading to the preferential formation of one enantiomer of the product.

Recent advancements have focused on developing novel chiral ligands for challenging transformations. For example, a chiral dinitrogen ligand was recently developed for use in asymmetric palladium/norbornene cooperative catalysis to construct C–N axially chiral scaffolds. While this specific example does not use a simple naphthylethylamine, it highlights the ongoing innovation in the design of chiral ligands based on aromatic systems for asymmetric C-H activation and other important reactions. The development of chiral analogs based on the 2-(2-Naphthyl)ethylamine framework contributes to the growing toolbox of catalysts available for the stereoselective synthesis of complex molecules.

Hybrid Molecules Incorporating Other Pharmacophores (e.g., 2-aminothiazole)

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (the essential molecular features for a specific biological activity) to create a single hybrid molecule. wikipedia.org This approach aims to produce compounds with improved affinity, selectivity, or a dual mode of action by targeting multiple biological pathways simultaneously. The 2-(2-Naphthyl)ethylamine scaffold can serve as one of the building blocks in the design of such hybrid molecules.

An example of this strategy is the synthesis of hybrid molecules that combine a thiazole-containing moiety with other heterocyclic systems. For instance, researchers have synthesized thiazolidinone-based indole derivatives. The synthesis can begin with a starting material like 2-aminothiazole, which is then elaborated to incorporate other pharmacophoric elements. Although not directly starting from 2-(2-Naphthyl)ethylamine, this illustrates the principle of combining different pharmacophores.

The general concept of molecular hybridization has been successfully applied in various therapeutic areas, including anticancer drug discovery. wikipedia.org Naphthoquinone moieties, which are structurally related to the naphthalene core of 2-(2-Naphthyl)ethylamine, are considered privileged structures and have been used as templates in the design of hybrid anticancer agents. wikipedia.org These hybrids might combine the naphthoquinone unit with other known anticancer pharmacophores to enhance efficacy or overcome drug resistance. By incorporating the 2-naphthylethylamine structure into a hybrid molecule, it may be possible to modulate the compound's activity at specific targets while introducing new interactions through the attached pharmacophore.

Development of Prodrugs and Metabolically Stable Analogs

The development of prodrugs and metabolically stable analogs is a critical aspect of drug discovery, aimed at overcoming pharmacokinetic challenges such as poor membrane permeability, rapid metabolism, or low water solubility. For amine-containing compounds like 2-(2-Naphthyl)ethylamine, these strategies are particularly relevant.

A primary challenge for amino drugs is their tendency to be ionized at physiological pH, which can limit their ability to cross biological membranes, including the blood-brain barrier. Another issue is their susceptibility to first-pass metabolism, for instance, through oxidation by monoamine oxidase (MAO). Prodrug strategies for amines often involve temporarily masking the amino group to create a more lipophilic entity that can be converted back to the active drug in vivo, either through enzymatic or chemical cleavage.

Various approaches have been developed for amine prodrugs, including the formation of N-oxides, dihydropyridine-pyridinium salt systems for brain targeting, and the use of enaminones. The choice of the promoiety (the temporary masking group) is crucial, as it must be cleaved efficiently at the target site while remaining stable during transit.

Creating metabolically stable analogs involves modifying the drug's structure to block sites of metabolic attack. This can be achieved by introducing substituents that sterically hinder metabolic enzymes or by replacing metabolically labile groups with more robust ones. For example, increasing the length of a linker between two functional groups can sometimes increase the chemical and enzymatic stability of a prodrug. Studies on amino acid prodrugs have shown that the stability can be fine-tuned by altering the linker, with longer linkers like propylene (B89431) glycol providing greater stability compared to shorter ones. These principles can be applied to the 2-(2-Naphthyl)ethylamine scaffold to design derivatives with improved pharmacokinetic profiles and enhanced therapeutic potential.

Future Directions and Emerging Research Avenues

Unexplored Biological Targets and Pathways

While initial research has provided some insights, the full spectrum of biological targets for 2-(2-Naphthyl)ethylamine hydrochloride remains largely uncharted. The structural similarity to other bioactive naphthylamine compounds suggests several promising, yet unexplored, avenues for investigation.

The metabolic fate of the parent compound, 2-naphthylamine (B18577), involves critical activation steps by cytochrome P-450 monooxygenases, followed by conjugation reactions involving glucuronosyltransferases and sulfotransferases. numberanalytics.com The ethylamine (B1201723) side chain in this compound likely modifies these metabolic interactions, potentially leading to different metabolic products and biological activities that warrant investigation. Understanding these pathways is crucial for predicting the compound's behavior and identifying potential new targets or off-targets.

Furthermore, derivatives of other naphthalene-containing molecules have shown inhibitory activity against key enzymes. For instance, certain naphthalene (B1677914) sulphonamide derivatives are known to inhibit tubulin polymerization, a key target in cancer therapy. colab.ws Similarly, a specific glutaryl-ala-ala-phe-4-methoxy-2-naphthylamine has been studied in the context of neprilysin inhibition, an enzyme implicated in various signaling pathways. maynepharma.com Research into whether this compound or its analogs can interact with tubulin, neprilysin, or other enzymes like histone deacetylases (HDACs) could reveal novel mechanisms of action. nih.gov Its potential for receptor binding and influencing enzyme activity remains a rich area for biochemical investigation. mdpi.com

Application in Novel Therapeutic Areas

The unique chemical structure of this compound makes it a versatile scaffold for developing new therapeutic agents. mdpi.com Emerging research points toward its potential application in several new therapeutic domains beyond its initial areas of interest.

Neuropharmacology : Studies have already highlighted its potential in neuropharmacology, particularly for neurological disorders. mdpi.com In a mouse model of chronic mild stress, the compound demonstrated significant antidepressant-like effects. researchgate.net Additionally, related 2-naphthyloxy derivatives have been investigated for their potential antiamnesic activity. polarismarketresearch.com These preliminary findings suggest that this compound could be a lead compound for developing new treatments for depression, memory disorders, and other central nervous system conditions.

Oncology : The naphthalene moiety is present in numerous compounds with demonstrated anti-cancer properties. mdpi.com For example, newly synthesized 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.gov This precedent supports the investigation of this compound and its future derivatives as potential anti-cancer agents.

Antimicrobial Agents : Research into naphthylamine analogs has led to the discovery of compounds with significant antimicrobial properties. researchgate.net A study focused on synthesizing 2-naphthylamine analogs containing azetidin-2-one (B1220530) and thiazolidin-4-one rings identified several compounds with potent antibacterial and antifungal activity. researchgate.net This opens the possibility of modifying the this compound structure to create a new class of antimicrobial drugs.

Table 1: Potential Therapeutic Applications Based on Related Naphthalene Derivatives
Therapeutic AreaResearch FindingRelated Compound ClassReference
Neuropharmacology (Antidepressant)Led to significant reductions in depressive-like behaviors in a mouse model.This compound researchgate.net
Neuropharmacology (Antiamnesic)Investigated for antiamnesic activity.2-Naphthyloxy derivatives polarismarketresearch.com
Oncology (Antiproliferative)Exhibited potent growth inhibitory activity against human cancer cell lines.1-((Benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives nih.gov
AntimicrobialShowed broad-spectrum activity against bacterial and fungal pathogens.Naphthylamine analogs with azetidin-2-one and thiazolidin-4-one moieties researchgate.net

Integration with Advanced Drug Delivery Systems

A significant hurdle for many promising therapeutic compounds, especially those targeting the central nervous system, is effective delivery. numberanalytics.com Advanced drug delivery systems offer a solution by enhancing solubility, stability, and targeted delivery. The hydrophobic naphthalene core of this compound makes it a prime candidate for encapsulation within nanocarriers.

Liposomal Formulations : Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile. numberanalytics.com Studies on other naphthalene-based compounds have successfully demonstrated their loading into liposomes. mdpi.comresearchgate.netresearchgate.netnih.gov This approach could improve the solubility of this compound and facilitate its transport across biological barriers like the blood-brain barrier (BBB). nih.gov

Polymeric Micelles : Amphiphilic block copolymers can self-assemble into polymeric micelles, which feature a hydrophobic core capable of solubilizing poorly soluble drugs. researchgate.netlongdom.org This technology can increase the aqueous solubility of compounds like this compound by several orders of magnitude, prolonging their circulation time in the bloodstream and allowing for controlled release. longdom.orgrutgers.edu

Controlled-Release Implants : For localized and sustained drug action, particularly in neuropharmacology, implantable devices offer a compelling strategy. numberanalytics.com Biodegradable polymer-based implants or microchips could be loaded with this compound to provide controlled, long-term release directly at the site of injury or disease, minimizing systemic side effects. numberanalytics.comnih.gov

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact. Future synthesis of this compound and its derivatives should explore more sustainable methods.

Research on related naphthol and naphthylamine derivatives has demonstrated the feasibility of several green chemistry techniques:

Eco-Friendly Catalysts and Solvents : The use of biodegradable catalysts like tannic acid has been shown to be effective in the synthesis of 1-amidoalkyl-2-naphthols. Similarly, environmentally benign solvents such as water or Polyethylene Glycol (PEG) have been successfully used in catalyst-free reactions to produce naphthyridine and naphtho-oxazine derivatives, respectively.

Alternative Energy Sources : Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. This has been successfully applied in the synthesis of various heterocyclic compounds from naphthol precursors.

Adapting these approaches—such as using a bio-based catalyst in a green solvent under microwave irradiation—could lead to a more efficient and environmentally friendly synthesis route for this compound.

Table 2: Green Chemistry Strategies for Naphthalene Derivative Synthesis
Green Chemistry PrincipleMethodologyApplication ExampleReference
Use of Renewable/Biodegradable CatalystCondensation using tannic acid as a catalyst.Synthesis of 1-amidoalkyl-2-naphthols
Use of Safer SolventsReaction conducted in Polyethylene Glycol (PEG-400) without a catalyst.Synthesis of 1,8-Naphthyridines
Use of Safer SolventsMannich type condensation-cyclization reaction in water at ambient temperature.Synthesis of dihydro-2H-naphtho-1,3-oxazine derivatives
Design for Energy EfficiencyMicrowave-assisted synthesis under solvent-free conditions.Synthesis of 1-amidoalkyl-2-naphthols

Advanced Computational Tools for Predictive Modeling

The drug discovery process can be significantly accelerated and de-risked by using advanced computational tools. In silico methods allow for the prediction of a molecule's biological activity, pharmacokinetic properties, and potential toxicity before committing to expensive and time-consuming laboratory synthesis.

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. It has been widely used to study naphthalene derivatives, for instance, to investigate the binding of novel compounds to the colchicine-binding site of tubulin or to histone deacetylases (HDACs). colab.wsnih.govnih.gov Applying molecular docking to this compound could help identify its most likely biological targets and guide the design of more potent analogs.

Density Functional Theory (DFT) : DFT calculations are used to understand the electronic structure and reactivity of molecules. For novel β-Naphthol derivatives, DFT analysis has been used to support their stability and reactivity, correlating computational findings with in vitro assay results.

ADMET Profiling : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a drug candidate is crucial. Computational ADMET profiling of β-Naphthol derivatives has indicated favorable pharmacokinetic properties, helping to identify the most promising candidates for further development.

Integrating these computational approaches will enable a more rational design of future derivatives of this compound, optimizing for both efficacy and drug-like properties.

Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

To efficiently explore the chemical space around the this compound scaffold, modern synthetic and screening techniques are essential. Combinatorial chemistry, coupled with high-throughput screening (HTS), allows for the rapid synthesis and evaluation of large libraries of related compounds.

Methodologies for creating diverse molecular libraries from naphthalene-based precursors are well-established. Multi-component reactions, such as the three-component coupling used to generate a library of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, are highly efficient for building molecular complexity in a single step. nih.gov Similarly, selective cross-coupling reactions have been employed to synthesize extensive libraries of 1,1′-binaphthyls from 2-naphthylamine precursors. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.